molecular formula C8H9N3 B188196 2-Amino-4,6-dimethylnicotinonitrile CAS No. 5468-34-8

2-Amino-4,6-dimethylnicotinonitrile

Cat. No. B188196
CAS RN: 5468-34-8
M. Wt: 147.18 g/mol
InChI Key: GCJFVYFSZCMYLU-UHFFFAOYSA-N
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Description

“2-Amino-4,6-dimethylnicotinonitrile” (ADMN) is a synthetic compound with the molecular formula C8H9N3 . It belongs to the family of 2-aminonicotinonitriles and has two methyl groups attached to the aromatic ring. It is not found naturally in the environment.


Synthesis Analysis

ADMN can be synthesized through several methods, such as the Skraup reaction, cyclization of nicotinic acid derivatives, and palladium-catalyzed amination of 2,4-lutidine . These methods have been optimized to produce ADMN in high yields and purity . The synthesized product can be characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of ADMN is C8H9N3 . It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .


Chemical Reactions Analysis

ADMN can be analyzed using a range of analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods such as UV-Vis spectroscopy. These methods have been widely used to determine the purity, concentration, and other physical and chemical characteristics of ADMN.


Physical And Chemical Properties Analysis

ADMN is a yellowish-brown powder that is sparingly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetonitrile. It has a melting point of around 77°C and a boiling point of around 219°C.

Scientific Research Applications

Corrosion Inhibition

  • Carbon Steel Protection in Acidic Environments: 2-Amino-4,6-dimethylnicotinonitrile derivatives, like 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, have been studied as effective corrosion inhibitors for carbon steel in acidic environments. These compounds adhere to the surface of the steel, forming a protective layer that reduces corrosion. The study also utilized quantum chemical calculations to understand the inhibition mechanism (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Alzheimer's Disease Research

  • Imaging of Neurofibrillary Tangles and Beta-Amyloid Plaques: Derivatives of 2-Amino-4,6-dimethylnicotinonitrile, such as [18F]FDDNP, have been used in positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This approach aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Drug Discovery

  • Identification of SIRT1 Inhibitors: The 2-amino nicotinonitrile framework has been explored for identifying potential inhibitors of SIRT1, an enzyme implicated in aging and metabolic regulation. Some synthesized 2-amino-4,6-disubstituted nicotinonitrile derivatives showed significant inhibitory activity against SIRT1, outperforming known inhibitors (Challa, Katari, Nallanchakravarthula, Nayakanti, Kapavarapu, & Pal, 2021).

Immune Response Modulation

  • Inhibition of Nitric Oxide Production: Studies on 2-amino-4,6-dichloropyrimidines, derivatives of 2-amino-4,6-dimethylnicotinonitrile, have shown that they can inhibit nitric oxide production in immune-activated cells without affecting cell viability. This indicates potential applications in controlling inflammatory responses (Jansa et al., 2014).

Antimicrobial Research

  • Development of Antimicrobial Agents: Certain derivatives of 2-amino-4,6-dimethylnicotinonitrile have been synthesized and shown to possess antibacterial and antifungal activities. These compounds present a novel approach in the development of antimicrobial agents (Behalo, 2008).

Material Science

  • Application in Fluorescent Probes: Amino group variations of 2-amino-4,6-dimethylnicotinonitrile derivatives have been utilized to develop fluorescent probes for detecting nitro compounds in water, demonstrating the influence of amino groups on the selectivity and sensitivity of these probes (Das & Mandal, 2018).

Safety And Hazards

ADMN is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJFVYFSZCMYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282311
Record name 2-amino-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4,6-dimethylnicotinonitrile

CAS RN

5468-34-8
Record name 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5468-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25393
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5468-34-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GP Vallerini, L Amori, C Beato, M Tararina… - Journal of Medicinal …, 2013 - ACS Publications
3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) is the enzyme responsible for the production of the neurotoxic tryptophan metabolite quinolinic acid (QUIN). Elevated brain levels of …
Number of citations: 15 pubs.acs.org
GP Vallerini - 2013 - repository.unipr.it
A complex network of central synaptic transmission is regulated, in vertebrates, by simple amino acids: GABA, with inhibitory effects, and glutamate, the most abundant excitatory amino …
Number of citations: 3 www.repository.unipr.it
A Subbarao - 1978 - dspace.ncl.res.in
1. The-chesis consists of four chapters ana each choptsr is furoaer uiviaea in'co live sections.‘d. ihe numbers given to the structures in each chapter refer only to that particular chapter. …
Number of citations: 0 dspace.ncl.res.in

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